(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(4-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-2-13-22-18-15(20)9-6-10-16(18)24-19(22)21-17(23)12-11-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3/b12-11+,21-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZZWMFREJZGGJ-WPNQGJIJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC=C2SC1=NC(=O)C=CC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=C(C=CC=C2SC1=NC(=O)/C=C/C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C19H18FN3OS |
| Molecular Weight | 353.43 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: In Vitro Anticancer Activity
In a study conducted on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 12 μM, indicating effective growth inhibition. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. In vitro tests against Gram-positive and Gram-negative bacteria revealed that it possesses inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
The biological activity of this compound is attributed to its ability to interact with various cellular targets. Research suggests that it may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
Enzyme Inhibition Studies
Studies have shown that the compound inhibits topoisomerase II activity, which is crucial for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzo[d]thiazole core is a common feature in bioactive molecules. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups: The 4-fluoro substituent in the target compound may enhance binding affinity compared to electron-donating groups (e.g., dimethylamino in 4g) by polarizing the aromatic system .
- Steric Effects : The 3-propyl group likely imposes moderate steric hindrance, contrasting with smaller substituents (e.g., ethyl in compound 13) or bulkier groups (e.g., trifluoromethyl in flubenzimine) .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs like 4g (200°C) indicate high thermal stability due to rigid aromatic systems .
- Solubility : The fluorine atom may improve water solubility compared to chloro or trifluoromethyl substituents, which increase lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
